2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid
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Overview
Description
The compound identified as “2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid” is a chemical entity with specific properties and applications It is used in various scientific research fields, including chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid involves specific synthetic routes and reaction conditions. One method includes the use of triglycerides or condensation polymers such as polyesters and polyamides. The process involves subjecting the triglyceride or condensation polymer-containing matter to mechanical processing in the presence of a nucleophile . Another method involves the preparation of 7-alkylindole derivatives using N-protective indole and halogenated hydrocarbons as raw materials. This process includes a C-H alkylation reaction under the action of a manganese catalyst, magnesium metal, and other reagents .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized for efficiency and yield, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it may be utilized in the production of materials and chemicals with specific properties .
Mechanism of Action
The mechanism of action of 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid include other chemical entities with related structures and properties. Examples include compounds with similar functional groups or molecular frameworks.
Uniqueness: this compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its unique features make it suitable for particular applications and research areas.
Properties
IUPAC Name |
2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXWJCMBYFRPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N=C2N1C3=CC=CC=C3N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N=C2N1C3=CC=CC=C3N2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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